2-(5-fluoro-1H-indole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
Description
2-(5-fluoro-1H-indole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is a complex organic compound that features both indole and isoquinoline moieties. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The presence of a fluorine atom in the indole ring enhances the compound’s stability and biological activity .
Properties
IUPAC Name |
2-(5-fluoro-1H-indole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c20-15-3-4-16-13(8-15)9-17(21-16)18(23)22-6-5-11-1-2-12(19(24)25)7-14(11)10-22/h1-4,7-9,21H,5-6,10H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOWLOFFXBIZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)C3=CC4=C(N3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-fluoro-1H-indole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be further modified to introduce the isoquinoline moiety . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with higher yields and purity .
Chemical Reactions Analysis
2-(5-fluoro-1H-indole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-fluoro-1H-indole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1H-indole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The fluorine atom enhances the compound’s binding affinity and stability, leading to more potent biological effects . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
5-fluoro-1H-indole-2-carboxylic acid: Shares the indole and fluorine features but lacks the isoquinoline moiety.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
The uniqueness of 2-(5-fluoro-1H-indole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid lies in its combined indole and isoquinoline structures, along with the presence of a fluorine atom, which collectively enhance its biological activity and stability .
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